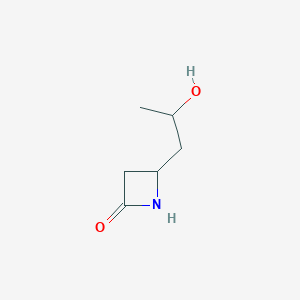![molecular formula C8H13ClN2O B13189808 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13189808.png)
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a chloro-substituted pyrazole ring with an ethan-1-ol group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a chloro group and an isopropyl group.
Substitution Reaction: The chloro group is introduced through a substitution reaction, where a suitable chloro reagent reacts with the pyrazole ring.
Addition of the Ethan-1-ol Group: The ethan-1-ol group can be added through a nucleophilic substitution reaction, where an appropriate alcohol reacts with the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethanal or 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethanoic acid.
Reduction: Formation of 2-[4-Hydro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol.
Substitution: Formation of 2-[4-Amino-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol or 2-[4-Hydroxy-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol.
Aplicaciones Científicas De Investigación
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and ethan-1-ol groups can influence its binding affinity and specificity to these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-ol: Similar structure but with a different substitution pattern on the pyrazole ring.
2-[4-Chloro-1-(methyl)-1H-pyrazol-5-yl]ethan-1-ol: Similar structure but with a methyl group instead of an isopropyl group.
2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules
Propiedades
Fórmula molecular |
C8H13ClN2O |
|---|---|
Peso molecular |
188.65 g/mol |
Nombre IUPAC |
2-(4-chloro-2-propan-2-ylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C8H13ClN2O/c1-6(2)11-8(3-4-12)7(9)5-10-11/h5-6,12H,3-4H2,1-2H3 |
Clave InChI |
BAXADHXBWKUBHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=C(C=N1)Cl)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)
![3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine](/img/structure/B13189733.png)
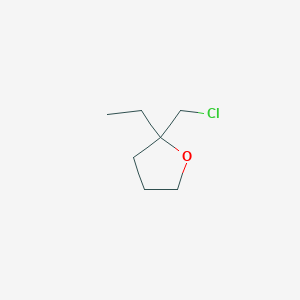
methanol](/img/structure/B13189738.png)
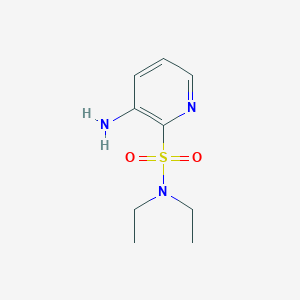

methanol](/img/structure/B13189756.png)
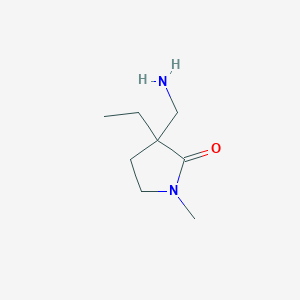
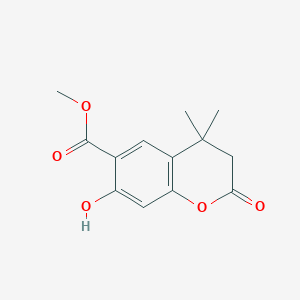
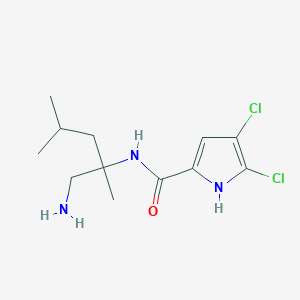
![Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13189767.png)
![Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189771.png)

